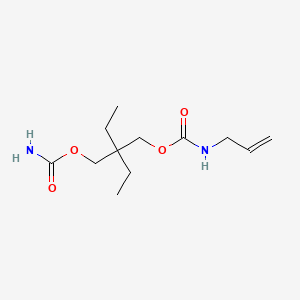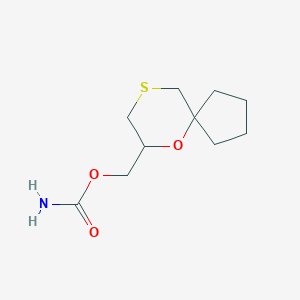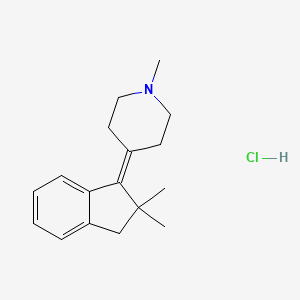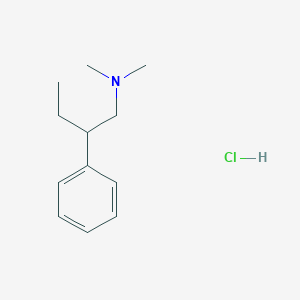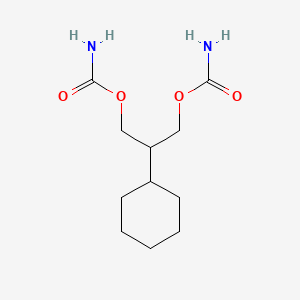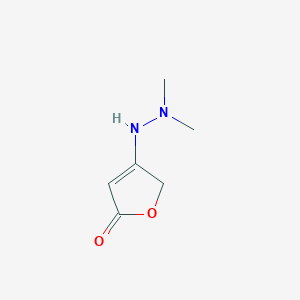![molecular formula C35H44N2O12 B14694637 Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 32238-28-1](/img/structure/B14694637.png)
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound that is used in various industrial and scientific applications. This compound is known for its unique properties and versatility, making it a valuable component in the production of polymers, resins, and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps and the use of various reagents. One common method involves the reaction of butane-1,4-diol with hexanedioic acid to form a polyester. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Another method involves the reaction of 2-[4-(2-hydroxyethoxy)phenoxy]ethanol with 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene. This reaction forms a polyurethane, which is a type of polymer known for its strength and flexibility .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in hexanedioic acid can be reduced to form alcohols.
Substitution: The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Urethanes and other substituted products.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and resins.
Biology: Used in the development of biomaterials and drug delivery systems.
Medicine: Used in the formulation of medical devices and coatings.
Industry: Used in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form strong covalent bonds with other molecules. The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can react with hydroxyl groups in butane-1,4-diol and 2-[4-(2-hydroxyethoxy)phenoxy]ethanol to form urethane linkages. These linkages provide the compound with its unique properties, such as strength, flexibility, and resistance to degradation .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Butanediol: Similar in structure but has different reactivity and properties.
1,3-Butanediol: Another isomer with different chemical behavior.
2,3-Butanediol: Different isomer with unique properties.
cis-Butene-1,4-diol: Similar structure but different reactivity.
Uniqueness
What sets this compound apart from its similar counterparts is its ability to form strong and flexible polymers. The presence of multiple functional groups allows it to undergo a variety of chemical reactions, making it highly versatile and valuable in various applications .
Propiedades
Número CAS |
32238-28-1 |
|---|---|
Fórmula molecular |
C35H44N2O12 |
Peso molecular |
684.7 g/mol |
Nombre IUPAC |
butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C10H14O4.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;1-4,11-12H,5-8H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clave InChI |
AWHCZZLVKMFEPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Números CAS relacionados |
32238-28-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
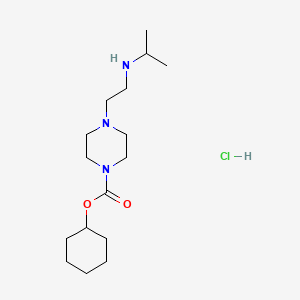
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

